2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone
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Overview
Description
2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone is a heterocyclic compound that contains a thiadiazole ring
Mechanism of Action
Target of Action
The compound “2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone” is a novel chalcone derivative . Chalcones are known for their wide range of biological activities, including antifungal properties . The primary target of this compound is the fungal species Phomopsis sp. . This compound disrupts the membrane integrity of the fungus, inhibiting its growth .
Mode of Action
The compound interacts with its target by disrupting the membrane integrity of the fungus . This disruption inhibits the growth of the fungus, leading to its eventual death . The degree of disruption increases with the concentration of the compound .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth through the disruption of membrane integrity . This leads to the death of the fungus, demonstrating the compound’s antifungal activity .
Biochemical Analysis
Biochemical Properties
The compound 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone has been shown to interact with various enzymes and proteins. For instance, it has been suggested to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters . This interaction could potentially influence various biochemical reactions within the body .
Cellular Effects
In cellular models, this compound has been shown to have significant effects. It has been suggested to reduce cognitive damage and improve neuropsychic behavior in mice, making it a promising molecule to treat depression . It also appears to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As mentioned earlier, it has been suggested to inhibit MAO-A, which could lead to changes in neurotransmitter levels . This inhibition could potentially influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has been shown to be stable and does not degrade rapidly
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone typically involves the reaction of 4-methoxyphenylthiourea with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential enzyme inhibition properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share a similar ring structure but contain an oxygen atom instead of sulfur.
1,3,4-Thiadiazole derivatives: These compounds have a different substitution pattern on the thiadiazole ring.
Uniqueness
2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-14-9-7-13(8-10-14)16-18-17(23-19-16)22-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONGRJYPBOFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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